molecular formula C11H10F3NO2 B13629702 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13629702
M. Wt: 245.20 g/mol
InChI Key: COKHTMUFFZXYNG-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H10F3NO2 It is characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorobenzene derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to various biological effects. The pyrrolidine ring contributes to the compound’s structural stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-Trifluorophenyl)acetic acid: Similar in structure but lacks the pyrrolidine ring.

    3-Pyrrolidinecarboxylic acid: Similar in structure but lacks the trifluorophenyl group.

Uniqueness

4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the trifluorophenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-8-1-5(2-9(13)10(8)14)6-3-15-4-7(6)11(16)17/h1-2,6-7,15H,3-4H2,(H,16,17)

InChI Key

COKHTMUFFZXYNG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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